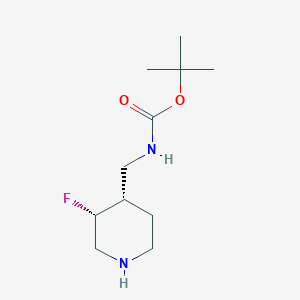
4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride
概要
説明
4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with a sulfonyl group linked to a triazole ring, which is further methylated. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
作用機序
Target of Action
Compounds with a similar structure, such as 1,2,4-triazole hybrids, have shown cytotoxic activities against tumor cell lines
Mode of Action
It’s known that 1,2,4-triazole derivatives can interact with their targets, leading to changes in cellular processes . The specific interactions and changes caused by this compound require further investigation.
Biochemical Pathways
Related compounds have been found to exhibit antimicrobial activities ,
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.
Sulfonylation: The triazole ring is then sulfonylated using reagents like sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Piperidine Substitution: The sulfonylated triazole is reacted with piperidine under suitable conditions to form the desired compound.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole or piperidine rings.
Reduction: Reduced forms of the triazole or sulfonyl groups.
Substitution: New compounds with different functional groups replacing the sulfonyl group.
科学的研究の応用
4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination complexes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
類似化合物との比較
Similar Compounds
- 4-methyl-4H-1,2,4-triazole-3-thiol
- 4-methyl-4H-1,2,4-triazole-3-amine
- 4-methyl-4H-1,2,4-triazole-3-carboxylic acid
Uniqueness
4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride is unique due to its combined structural features of a triazole ring, sulfonyl group, and piperidine ring. This combination imparts specific chemical and biological properties that are not observed in simpler triazole derivatives.
特性
IUPAC Name |
4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2S.ClH/c1-12-6-10-11-8(12)15(13,14)7-2-4-9-5-3-7;/h6-7,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTKEAKWMNVDGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-2H-pyrano[2,3-B]pyridin-4(3H)-one](/img/structure/B1473340.png)




![({1-[4-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride](/img/structure/B1473346.png)
![{[1-(1-naphthyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473347.png)
![Methyl 3-[(piperidin-3-ylmethyl)sulfonyl]propanoate hydrochloride](/img/structure/B1473349.png)

![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1473357.png)
![5-(2-Thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B1473360.png)



